2-Tert-butyl-1-methylbenzimidazole
Description
Properties
CAS No. |
178394-77-9 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-tert-butyl-1-methylbenzimidazole |
InChI |
InChI=1S/C12H16N2/c1-12(2,3)11-13-9-7-5-6-8-10(9)14(11)4/h5-8H,1-4H3 |
InChI Key |
HFHHJBNFOGRDMA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C |
Synonyms |
1H-Benzimidazole,2-(1,1-dimethylethyl)-1-methyl-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Properties
One of the primary applications of 2-tert-butyl-1-methylbenzimidazole is in the development of antimicrobial agents. The compound serves as a pharmacophore in the synthesis of various antibacterial and antifungal agents. For instance, it has been used as a precursor for synthesizing substituted benzimidazo[1,2-a]quinolones, which exhibit significant antifungal activity against pathogens like Cryptococcus neoformans and Candida albicans .
Case Study: Antifungal Drug Development
A recent study focused on the effectiveness of benzimidazole derivatives, including this compound, against Cryptococcus neoformans. The research demonstrated that these compounds could inhibit fungal growth at low concentrations, highlighting their potential as antifungal agents in clinical settings .
Materials Science
Coordination Polymers
This compound has been utilized in the synthesis of coordination polymer crystals that exhibit reversible solid-to-liquid phase transitions. These materials are significant for their potential applications in smart materials and sensors .
Table 1: Properties of Coordination Polymers Synthesized with this compound
| Property | Value |
|---|---|
| Phase Transition Temperature | Varies (specific to formulation) |
| Solubility | Soluble in organic solvents |
| Stability | High thermal stability |
Corrosion Inhibition
The compound has also been studied for its corrosion inhibition properties. Its ability to form protective films on metal surfaces makes it a candidate for use in various industrial applications where metal corrosion is a concern.
Mechanism of Action
The inhibition mechanism involves adsorption onto metal surfaces, which prevents corrosive agents from interacting with the metal. Studies have shown that this compound can significantly reduce corrosion rates in acidic environments .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 2: Synthesis Conditions for this compound
| Parameter | Condition |
|---|---|
| Temperature | 50-70 °C |
| Reaction Time | 4-6 hours |
| Solvent | Ethanol or Acetonitrile |
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Benzimidazole Derivatives
Key Observations :
- Lipophilicity : The tert-butyl group in this compound increases lipophilicity compared to polar derivatives like the hydroxyethyl or carboxylate-containing compounds .
- Solubility : Ether-linked derivatives (e.g., ) exhibit better aqueous solubility due to oxygen-containing groups, whereas alkyl-substituted analogs (e.g., ) are more lipid-soluble.
- Steric Effects : Bulky tert-butyl groups hinder rotational freedom and influence binding interactions in biological systems .
Key Observations :
- Antimicrobial Activity : Alkyl-substituted benzimidazoles (e.g., this compound) show enhanced activity against Gram-positive bacteria due to improved membrane penetration .
- Antitumor Potential: Carboxylate derivatives (e.g., ) exhibit cytotoxicity via interaction with cellular enzymes, a trait less pronounced in non-polar analogs.
Q & A
Q. What are the established synthetic routes for 2-tert-butyl-1-methylbenzimidazole, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via Phillips condensation, where o-phenylenediamine reacts with carboxylic acid derivatives under acidic conditions . Tert-butyl nitrite-mediated nitrogen transfer reactions at room temperature offer improved regioselectivity for benzimidazole formation . For optimized yields (e.g., 75–94%), refluxing with potassium carbonate and magnesium chloride in methanol/water mixtures is recommended, followed by ethyl acetate extraction and crystallization . Catalyst-free mechanochemical synthesis using ball milling has also been reported, reducing solvent waste .
Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- NMR/IR : H and C NMR verify substituent positions (e.g., tert-butyl protons at δ ~1.4 ppm, methyl groups at δ ~2.6 ppm). IR confirms N–H stretching (~3200 cm) and aromatic C=C bonds .
- X-ray Crystallography : Single-crystal studies reveal bond angles (e.g., N1–C18–C19 = 113.43°) and torsional distortions caused by steric hindrance from the tert-butyl group .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Storage at 2–8°C in inert atmospheres prevents decomposition. HPLC purity (>95%) is maintained for >6 months under these conditions. Degradation products, such as oxidized sulfinyl derivatives, form at room temperature in humid environments, detectable via TLC monitoring .
Advanced Research Questions
Q. What strategies optimize regioselectivity in derivatizing this compound for pharmacological applications?
- Methodological Answer :
- Substitution Reactions : Use DMF/DMSO with alkoxides or amines at 80–100°C to functionalize the N1 or C2 positions .
- Antibacterial Derivatives : Introduce phenoxymethyl-triazole-thiazole groups via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), achieving MIC values <1 µg/mL against S. aureus .
- Antiulcer Agents : Modify the sulfoxide moiety (e.g., 5-methoxy substitutions) to enhance proton pump inhibition, as seen in analogues with IC < 0.1 µM .
Q. How can computational methods predict the compound’s reactivity and binding affinity?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies key interactions with biological targets, such as hydrogen bonding between the benzimidazole core and ATPase active sites .
- DFT Calculations : B3LYP/6-31G(d) models predict electrophilic attack sites (e.g., C4/C7 positions) and frontier molecular orbital energies for redox stability .
Q. What experimental approaches resolve contradictions in reported synthetic yields or biological activity data?
- Methodological Answer :
- Reproducibility Checks : Validate protocols using anhydrous MgCl (critical for eliminating hydrolysis side reactions) and monitor reaction progress via in-situ FTIR .
- Meta-Analysis : Compare bioactivity datasets using standardized assays (e.g., microbroth dilution for antimicrobial studies) to account for variability in inoculum size or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
